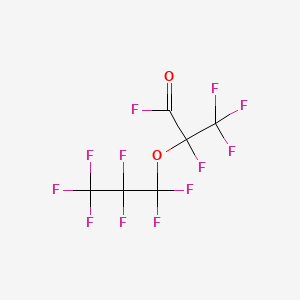

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

概述

描述

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a useful research compound. Its molecular formula is C6F12O2 and its molecular weight is 332.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that function as transcription factors regulating the expression of genes . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, it can disrupt normal cellular signaling, leading to altered cell proliferation and apoptosis rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to the formation of various degradation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Studies have shown that high doses can lead to adverse effects such as liver damage, immune system suppression, and alterations in lipid metabolism . These effects highlight the importance of understanding the dosage thresholds to avoid toxic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . Its distribution within tissues can also vary, with higher concentrations often found in lipid-rich tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Its presence in the nucleus can also affect gene expression by interacting with transcription factors and other regulatory proteins .

生物活性

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (TPPF) is a synthetic compound with the molecular formula C6F12O2 and a molecular weight of 332.04 g/mol. This compound belongs to the class of perfluoroalkyl substances (PFAS), characterized by their fluorinated structures which confer unique chemical properties, including high stability and resistance to degradation in biological systems and the environment. This article reviews the biological activity of TPPF, focusing on its biochemical interactions, cellular effects, and potential applications in biomedical research.

TPPF features a tetrafluorinated propanoyl group linked to a perfluoropropoxy moiety. Its strong carbon-fluorine bonds contribute to its chemical stability. The compound is classified as corrosive and requires careful handling due to its potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C6F12O2 |

| Molecular Weight | 332.04 g/mol |

| CAS Number | 2062-98-8 |

| Boiling Point | 54-56 °C |

| Hazard Classification | Corrosive |

Biochemical Interactions

TPPF has been shown to interact with various biomolecules, including enzymes and receptors. Notably, it has been observed to bind with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating gene expression related to lipid metabolism and inflammatory responses. This interaction suggests that TPPF may influence metabolic pathways and cellular signaling.

Cellular Effects

Research indicates that TPPF can alter cell functions by modifying signaling pathways and gene expression. For instance, exposure to TPPF has been linked to changes in lipid metabolism and inflammatory responses in cellular models. The compound's lipophilicity allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Case Studies:

- Lipid Metabolism : In vitro studies demonstrated that TPPF exposure resulted in altered expression levels of genes involved in lipid metabolism, suggesting a role in metabolic dysregulation.

- Inflammatory Responses : Research indicated that TPPF could modulate inflammatory pathways, although the specific mechanisms remain under investigation.

The biological effects of TPPF are mediated through several mechanisms:

- Binding Interactions : TPPF binds to specific biomolecules, leading to structural changes that can either inhibit or activate enzymatic functions.

- Nucleophilic Substitution Reactions : The presence of fluorine atoms allows for nucleophilic substitution reactions, enabling the formation of various derivatives that could exhibit different biological activities.

- Hydrolysis : In aqueous environments, TPPF may undergo hydrolysis, producing acids and alcohols that could further interact with biological systems.

Research Findings

Recent studies have highlighted the potential applications of TPPF in biomedical research:

- Drug Development : Due to its ability to modulate PPAR activity, TPPF is being investigated as a candidate for developing drugs targeting metabolic disorders.

- Environmental Impact Studies : Given its stability and persistence as a PFAS compound, research is ongoing into its environmental behavior and implications for human health.

科学研究应用

Material Science Applications

TPPF is being investigated for its potential applications in material science due to its unique physical and chemical properties. The stability of TPPF allows it to be used in the development of advanced materials that require resistance to harsh environments:

- Fluorinated Polymers: TPPF can serve as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Surface Coatings: Its properties make it suitable for use in surface coatings that require low friction and high durability, particularly in industrial applications.

Biomedical Research Applications

The exploration of TPPF in biomedical research is still in its early stages, but preliminary studies suggest several promising avenues:

- Interaction with Biological Molecules: TPPF has been shown to interact with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which are critical in regulating metabolic processes.

- Cellular Effects: Research indicates that TPPF influences cellular functions by altering signaling pathways related to lipid metabolism and inflammation. This could have implications for developing treatments for metabolic disorders.

Case Study: Effects on Lipid Metabolism

In laboratory settings, exposure to TPPF has been linked to changes in gene expression associated with lipid metabolism. Studies have demonstrated that varying dosages can lead to significant differences in cellular responses, indicating a potential role for TPPF in understanding lipid-related diseases.

Environmental Chemistry

As part of the larger class of perfluoroalkyl substances (PFAS), TPPF's environmental impact is also a subject of study:

- Persistence and Bioaccumulation: Due to its stable structure, TPPF may persist in the environment and accumulate in biological systems. Understanding its degradation pathways is crucial for assessing its ecological risks .

Synthesis and Reactivity

The synthesis of TPPF typically involves multi-step fluorination processes that require specialized conditions. The compound exhibits reactivity primarily through nucleophilic substitution reactions due to the presence of fluorine atoms:

- Nucleophilic Substitution: The fluoride groups can be substituted by nucleophiles such as amines or alcohols, allowing for the creation of various derivatives that may have distinct functional properties.

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride using analytical techniques?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to resolve fluorinated substituents and ether linkages. Complement with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆F₁₂O₂, MW: 332.045) and fragmentation patterns. Cross-reference with databases like PubChem or ECHA using CAS No. 2062-98-8 . For purity assessment, use gas chromatography (GC) with electron capture detection (ECD) to detect fluorinated impurities .

Q. What synthetic routes are reported for synthesizing this compound, and what are their limitations?

- Methodology : Industrial synthesis typically involves stepwise fluorination of propanoyl precursors using perfluoropropoxy groups under anhydrous conditions. Challenges include controlling side reactions (e.g., over-fluorination) and isolating intermediates. Trace-level impurities (e.g., HFPO-DAF dimer) can be minimized using low-temperature fractional distillation .

Q. How can environmental samples be screened for trace concentrations of this compound?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative ionization mode. Optimize extraction protocols (e.g., solid-phase extraction with activated carbon) to recover >90% of the compound from water matrices. Quantify against isotopic standards (e.g., ¹³C-labeled analogs) to correct matrix effects .

Q. What are the key physicochemical properties influencing its reactivity in laboratory settings?

- Methodology : Determine logP (octanol-water partition coefficient) via shake-flask experiments to assess hydrophobicity. Measure thermal stability using thermogravimetric analysis (TGA) under inert atmospheres. Reactivity with nucleophiles (e.g., hydrolysis rates) can be studied via kinetic assays in buffered aqueous solutions .

Q. How does this compound compare structurally to other perfluoroalkyl ether carboxylic acids (PFECAs)?

- Methodology : Compare backbone fluorination patterns and ether linkages using computational tools (e.g., molecular docking or DFT calculations). Structural analogs like ADONA () share similar persistence but differ in bioaccumulation potential due to chain length and branching .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported environmental half-lives of this compound?

- Methodology : Conduct controlled photodegradation studies under varying UV intensities and pH conditions. Use LC-TOF-MS to identify transformation products (e.g., perfluorinated acids). Compare degradation kinetics in freshwater vs. seawater to address discrepancies in existing literature .

Q. How does this compound interact with biological membranes, and what mechanisms drive its cellular uptake?

- Methodology : Employ fluorescence polarization assays with lipid bilayers to measure partitioning coefficients. Use confocal microscopy with fluorophore-tagged analogs to visualize subcellular localization. Transcriptomic analysis (RNA-seq) can identify membrane transporters involved in uptake .

Q. What advanced techniques validate its classification as a substance of very high concern (SVHC) under REACH?

- Methodology : Perform read-across studies using toxicity data from structurally related PFECAs (e.g., PFOA). Use in vitro assays (e.g., PPARα activation) to assess endocrine disruption potential. Combine with in vivo rodent models to quantify hepatotoxicity and developmental effects .

Q. How can computational models predict its long-term environmental fate and bioaccumulation?

- Methodology : Apply fugacity-based models (e.g., BETR Global) parameterized with octanol-air/water partitioning coefficients. Validate predictions against field data from global surface water monitoring (e.g., Pan et al. 2018, which detected PFECAs in 85% of samples) .

Q. What methodological gaps exist in quantifying human exposure biomarkers for this compound?

- Methodology : Develop sensitive LC-MS/MS protocols for plasma/serum analysis (detection limit <0.1 ng/mL). Address matrix interferences using phospholipid removal cartridges. Cohort studies should correlate exposure levels with dietary/occupational sources, as done in German blood donor studies .

属性

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLQALQSEBVVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862823 | |

| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2062-98-8, 65208-35-7 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065208357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。